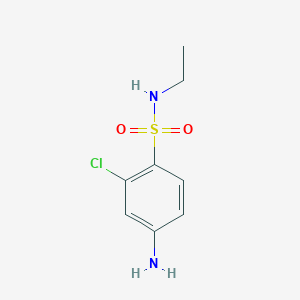

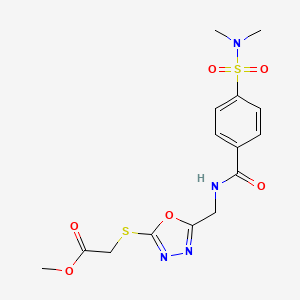

![molecular formula C18H18BrN3O3S2 B2950837 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865174-08-9](/img/structure/B2950837.png)

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . These compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .

Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The synthesized derivatives were characterized by 1 H NMR, 13 C NMR, HPLC and MS spectral analysis .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction was used to synthesize the derivatives .Wissenschaftliche Forschungsanwendungen

Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

Compounds related to the one you’ve mentioned have been studied for their inhibitory effects on PTP1B, an enzyme that is a negative regulator of insulin and leptin signaling . This makes them potential therapeutic agents for Type II diabetes. For instance, derivatives with similar structures have shown good PTP1B inhibitory activity and anti-hyperglycemic efficacy in diabetic rat models . This suggests that our compound could be a valuable lead molecule for developing new antidiabetic drugs.

Antidiabetic Activity

The structural analogs of this compound have demonstrated significant potential in treating hyperglycemia, a condition associated with diabetes . By inhibiting PTP1B, these compounds can enhance insulin signaling, thereby reducing blood glucose levels. This application is particularly promising given the global rise in diabetes prevalence.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a drug interacts with its target. Compounds similar to the one you’re interested in have been used in molecular docking to reveal their binding modes to the active site of PTP1B . Such studies can help in the rational design of new drugs with improved efficacy and reduced side effects.

Antimycobacterial Agents

Thiazole and benzo[d]thiazole derivatives have been explored for their antimycobacterial properties . Given the structural similarity, the compound could be investigated for its potential to act against mycobacterial infections, which include tuberculosis, a major global health concern.

Therapeutic Potential in Various Diseases

Imidazole-containing compounds, which share a core structure with the compound you’ve mentioned, have a broad range of therapeutic applications. They have been reported to exhibit antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antiviral activities . This indicates a wide scope for the compound’s use in treating various diseases.

Synthesis of Functionalized Derivatives

Thiophene derivatives, which are part of the compound’s structure, are known for their applications in synthesizing functionalized derivatives for materials chemistry, particularly in electronics and pharmaceuticals . The bromo group in the compound can serve as a handle for further chemical modifications, expanding its utility in synthetic chemistry.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O3S2/c1-3-25-9-8-22-13-5-4-12(20-11(2)23)10-15(13)27-18(22)21-17(24)14-6-7-16(19)26-14/h4-7,10H,3,8-9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICZHAJWVUGQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

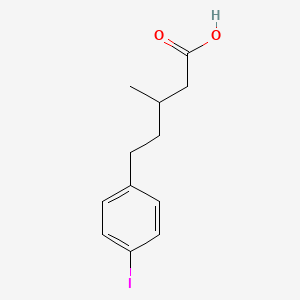

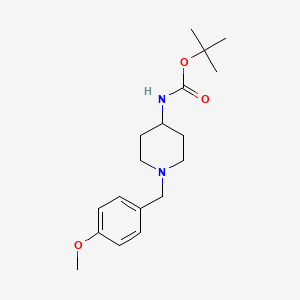

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

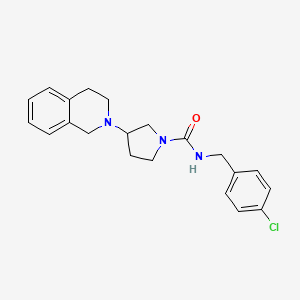

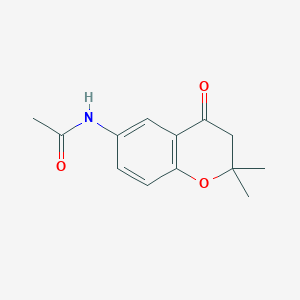

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide](/img/structure/B2950756.png)

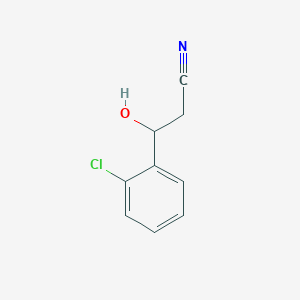

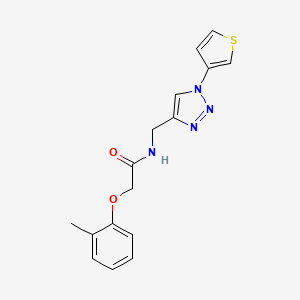

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2950758.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950768.png)

![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)

![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)